Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride
Description
This compound is a synthetic indole derivative featuring a sulfonyloxy group at position 5, a 4-methylpiperazinium-methyl substituent at position 2, and a phenyl group at position 1. The ethyl carboxylate moiety at position 3 and the chloride counterion contribute to its ionic character.
Properties
CAS No. |
88461-84-1 |
|---|---|
Molecular Formula |
C30H34ClN3O5S |
Molecular Weight |
584.1 g/mol |
IUPAC Name |
ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride |
InChI |
InChI=1S/C30H33N3O5S.ClH/c1-4-37-30(34)29-26-20-24(38-39(35,36)25-13-10-22(2)11-14-25)12-15-27(26)33(23-8-6-5-7-9-23)28(29)21-32-18-16-31(3)17-19-32;/h5-15,20H,4,16-19,21H2,1-3H3;1H |
InChI Key |
ANPOJYICGPJFKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4)C[NH+]5CCN(CC5)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride typically involves multiple steps. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a Mannich reaction, where formaldehyde and a secondary amine (piperazine) react with the indole derivative.
Sulfonylation: The sulfonyloxy group is introduced by reacting the compound with a sulfonyl chloride in the presence of a base.
Esterification: The carboxylate group is introduced through esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyloxy group, where nucleophiles like amines or thiols replace the sulfonyloxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products with amines or thiols.
Scientific Research Applications
Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate
- Structural Differences :
- Core heterocycle: Indole (target compound) vs. pyrazole-thiazole (analogue).
- Substituents: The target compound includes a sulfonyloxy group and a charged 4-methylpiperazinium moiety, whereas the analogue has halogenated (Cl, F) phenyl groups and a neutral thiazole ring.
(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic Acid
- Structural Differences :
- The target compound’s indole core is replaced with a thiazolidine-carboxylic acid system.
- Both share piperazine-derived groups, but the analogue lacks the sulfonate and phenylindole motifs.
- Functional Implications :
Physicochemical and Pharmacokinetic Properties
Lumping Strategy for Organic Compound Classification
Using the lumping strategy (grouping structurally similar compounds), the target compound can be classified with other sulfonate-containing indoles or piperazine derivatives. For example:
Predictive Analysis Using Hit Dexter 2.0
The target compound’s structural features (e.g., charged piperazinium, bulky sulfonate) suggest a low likelihood of being a "badly behaving" promiscuous binder. In contrast, simpler analogues with halogenated aryl groups (e.g., the pyrazole-thiazole derivative) may have higher risks of off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
